2-(Thiomorpholin-4-yl)butanoic acid
Description
2-(Thiomorpholin-4-yl)butanoic acid is a sulfur-containing organic compound characterized by a thiomorpholine ring (a six-membered heterocycle with one sulfur and one nitrogen atom) attached to a butanoic acid backbone. For instance, thiomorpholine-containing compounds often exhibit enhanced lipophilicity compared to their morpholine counterparts, which may influence pharmacokinetic properties .
Properties
IUPAC Name |
2-thiomorpholin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOGVYSWZAOSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Thiomorpholin-4-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiomorpholine ring, which contributes to its unique biological properties. The compound's structure can be represented as follows:
This structure allows for various interactions with biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound is known to modulate the activity of specific proteases and kinases, which play crucial roles in cellular signaling pathways.
Target Enzymes
- Proteases : Inhibition of serine proteases can lead to altered protein degradation pathways.
- Kinases : Modulation of kinase activity affects phosphorylation states of signaling proteins.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study reported its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating significant activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Cytotoxicity
In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines. The results from an MTT assay indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | % Viability |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
| 100 | 30 |
This cytotoxicity suggests potential applications in cancer therapy .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results confirmed its broader spectrum of activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option .
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on several human cancer cell lines, including breast and lung cancer. The results showed significant inhibition of cell growth, prompting further exploration into its mechanisms of action and potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and stability. It is metabolized primarily in the liver, with a half-life suitable for therapeutic applications. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(thiomorpholin-4-yl)butanoic acid and related compounds from the evidence:
Key Observations:
Functional Group Diversity: The bromophenyl-thiophene derivative (C₁₅H₁₄BrNO₃S) incorporates aromatic and ketone groups, which may enhance binding to hydrophobic protein pockets compared to this compound . Fluorinated esters like hexadecyl heptafluorobutanoate exhibit high thermal stability and hydrophobicity, contrasting with the polar carboxylic acid group in the target compound .
Bioactivity Implications :
- Sulfonamide-containing thiomorpholine derivatives (e.g., 2-(thiomorpholin-4-sulfonyl)ethan-1-amine) are often used in drug design due to their ability to interact with enzymatic active sites via hydrogen bonding .
Detailed Research Findings
A. Thiomorpholine vs. Morpholine Derivatives
Thiomorpholine rings (sulfur-containing) generally confer higher electron density and redox activity compared to morpholine (oxygen-containing). For example, the compound (2S)-2-[[Methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoic acid (CAS 1004316-92-0) lacks sulfur in its heterocycle, resulting in lower lipophilicity and altered metabolic stability compared to thiomorpholine analogs .
B. Impact of Fluorination
Hexadecyl heptafluorobutanoate (C₂₀H₂₇F₇O₂) demonstrates how fluorination drastically alters physicochemical properties. Fluorinated chains increase resistance to enzymatic degradation, a feature absent in non-fluorinated thiomorpholine-carboxylic acid derivatives .
C. Sulfonamide vs. Carboxylic Acid Moieties
Sulfonamide groups in compounds like 2-(thiomorpholin-4-sulfonyl)ethan-1-amine oxalate enhance water solubility and binding affinity to charged residues in biological targets, whereas carboxylic acids may participate in pH-dependent ionization, affecting bioavailability .
Preparation Methods
General Synthetic Strategy
The preparation of 2-(Thiomorpholin-4-yl)butanoic acid generally involves:
- Formation of the butanoic acid skeleton or its derivative.
- Introduction of the thiomorpholine ring via nucleophilic substitution or ring-closure reactions.
- Purification through crystallization or chromatographic techniques.
Reported Preparation Method from Patent Literature
A detailed procedure from patent WO2013046223A1 describes a multi-step process for related benzimidazole derivatives involving thiomorpholine intermediates, which can be adapted for this compound synthesis with modifications:
- Step 1: Reaction of precursor esters with thionyl chloride at low temperatures (0-5°C) to form acid chlorides.
- Step 2: Controlled temperature elevation to room temperature with prolonged stirring to complete conversion.
- Step 3: Quenching excess thionyl chloride with concentrated hydrochloric acid, followed by distillation to remove chloroform.
- Step 4: Purification by activated carbon treatment and vacuum concentration.
- Step 5: Crystallization from water or acetone-water mixtures at low temperatures (0-5°C) to isolate the acid.
- Step 6: Final drying under vacuum at 40-45°C to obtain the target compound with high purity (~97%) and moderate yield (~56%).
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| 1 | Thionyl chloride addition | 0-5 | 40 minutes | Cooling required |
| 2 | Stirring | 20-25 | 15-16 hours | Room temperature reaction |
| 3 | HCl quenching | Ambient | 3 hours | Decomposition of excess SOCl2 |
| 4 | Activated carbon treatment | ~95 | 30 minutes | Purification step |
| 5 | Crystallization | 0-5 | 1 hour | Solid isolation |
| 6 | Drying | 40-45 | 4-6 hours | Vacuum drying |
This method emphasizes temperature control and careful purification to obtain high-purity acid suitable for further applications.
Alternative Synthetic Approach via Thiolactone Ring-Opening
Another approach involves the synthesis of related thioether-substituted butanoic acids via ring-opening of thiolactones or reaction of mercapto compounds with γ-butyrolactone derivatives:
- Step 1: Reaction of 2-mercaptothiophene with γ-butyrolactone under nitrogen atmosphere to form 4-(thiophen-2-ylthio)butanoic acid analogs.
- Step 2: Conversion of the acid to acid chloride using oxalyl chloride in the presence of catalytic DMF at room temperature.
- Step 3: Subsequent reaction with tin tetrachloride at 0°C to promote ring closure or further functionalization.
- Step 4: Purification by recrystallization from petroleum ether to isolate intermediates.
Although this method is described for thiophenyl analogs, the principles of thiol addition to butanoic acid derivatives and subsequent functional group transformations are applicable to thiomorpholine derivatives with suitable modifications.
Analytical and Purification Techniques
- Purification: Recrystallization from water, acetone, or mixtures thereof at low temperatures (0-5°C) is commonly used to achieve high purity.
- Activated Carbon Treatment: Used to remove colored impurities and improve product quality.
- Vacuum Concentration: Employed to remove solvents at controlled temperatures (30-50°C) without decomposing the product.
- Chromatography: Silica gel column chromatography with ethyl acetate/petroleum ether mixtures is used for purification of intermediates and final products in some synthetic routes.
Summary Table of Preparation Methods
Research Findings and Observations
- Temperature control during acid chloride formation and subsequent reactions is critical to prevent side reactions and degradation.
- Use of activated carbon significantly improves the purity by removing colored impurities.
- Crystallization at low temperatures enhances the yield and purity of the final acid.
- The presence of water and controlled pH adjustment during workup steps facilitates isolation of the acid in crystalline form.
- The methods described have been validated by spectral data including NMR, IR, and mass spectrometry, confirming the structure and purity of the products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
